

Comprehensive Validation Guide for Analytical Methods: 3-Ethynyl-4-methyl-1H-pyrazole

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Compound of Interest

Compound Name: 3-ethynyl-4-methyl-1H-pyrazole

CAS No.: 2137742-39-1

Cat. No.: B6618606

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Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Regulatory Context: Aligned with ICH Q2(R2) and ICH Q14 Guidelines

Executive Summary & Chemical Context

3-Ethynyl-4-methyl-1H-pyrazole (3-EMP) (CAS: 2137742-39-1) is a highly versatile, low-molecular-weight heterocyclic building block[1]. In modern drug discovery, its terminal alkyne moiety is extensively utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to rapidly synthesize triazole-linked pharmacophores, including potent and selective COX-2 inhibitors and kinase inhibitors[2],[3].

However, quantifying and validating the purity of 3-EMP presents distinct analytical challenges:

- **High Polarity & Basicity:** The basic nitrogen atoms in the pyrazole ring interact with residual silanols on standard silica columns, causing severe peak tailing[4].
- **Limited Chromophore:** Lacking extended aromatic conjugation, 3-EMP exhibits weak UV absorbance at higher wavelengths, necessitating low-UV detection strategies.

- Volatility Risks: Its low molecular weight (106.13 g/mol) makes it susceptible to loss during aggressive sample concentration steps[1].

This guide objectively compares the primary analytical modalities for 3-EMP and provides a self-validating, step-by-step protocol for its quantification, ensuring compliance with the latest 5 standards[5].

Comparative Analysis of Analytical Modalities

Selecting the correct analytical technique depends on the Analytical Target Profile (ATP) defined during the 6[6]. Below is a data-driven comparison of the three primary modalities used for pyrazole derivatives.

Performance Metric	UPLC-UV (Recommended for Assay)	LC-MS/MS (Recommended for Traces)	GC-FID (Alternative)
Primary Use Case	API Release, Purity Assay, Stability	Genotoxic Impurities, Bioanalysis	Residual Solvents, Volatile Impurities
Sensitivity (LOQ)	~0.5 - 1.0 µg/mL	~1.0 - 5.0 ng/mL	~5.0 - 10.0 µg/mL
Specificity	Moderate (Relies on retention time)	Excellent (MRM transitions)	Moderate to High
Linearity Range	1.0 – 150 µg/mL ($R^2 > 0.999$)	5.0 – 500 ng/mL ($R^2 > 0.995$)	10 – 200 µg/mL ($R^2 > 0.990$)
Throughput	High (Run time < 5 mins)	Medium (Run time ~5-8 mins)	Low (Run time > 15 mins)
Operational Cost	Low	High	Medium
Key Limitation	Requires low UV (210 nm), prone to solvent baseline drift	Matrix effects (ion suppression)	Requires derivatization to prevent column adsorption

Conclusion: For routine quality control, stability testing, and purity assays of 3-EMP, UPLC-UV offers the optimal balance of robustness, cost-efficiency, and precision[4].

Methodological Deep Dive: Validated UPLC-UV Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates embedded System Suitability Testing (SST) to guarantee that the instrument is performing within specifications before any sample data is accepted.

A. Causality-Driven Chromatographic Conditions

- Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 μ m).
 - Why? The bridged ethyl hybrid (BEH) particle technology minimizes secondary interactions with the basic pyrazole nitrogen, preventing peak tailing[4].
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
 - Why? TFA acts as a strong ion-pairing agent. It protonates the pyrazole ring and masks residual silanols on the stationary phase, ensuring sharp, symmetrical peaks (Tailing Factor ≤ 1.5)[4].
- Detection Wavelength: 210 nm.
 - Why? 3-EMP lacks extensive conjugation. Its UV maximum resides in the lower spectrum; monitoring at 210 nm maximizes the signal-to-noise (S/N) ratio.
- Flow Rate & Temperature: 0.4 mL/min at 35°C (to lower system backpressure and improve mass transfer).

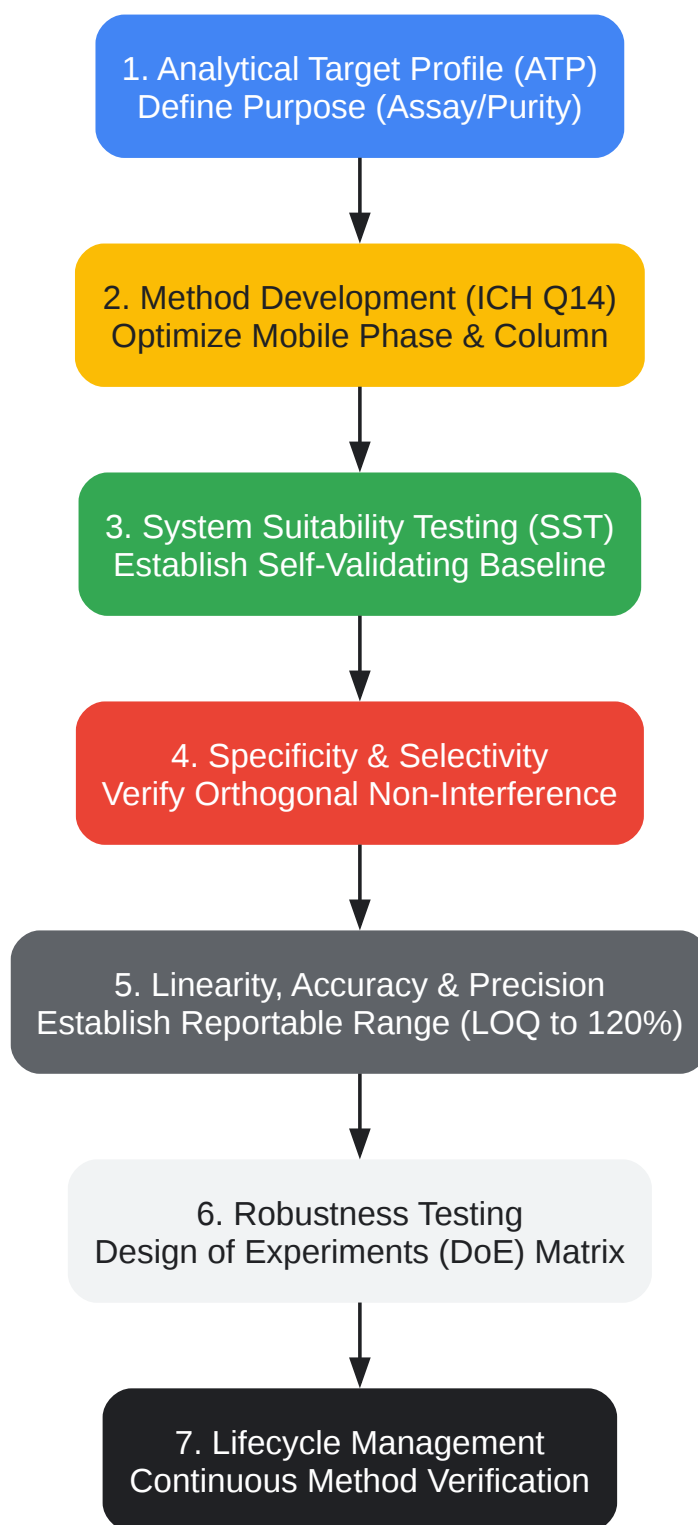
B. Step-by-Step Execution Protocol

- Diluent Preparation: Mix LC-MS grade Water and Acetonitrile in a 50:50 (v/v) ratio.
- Standard Preparation: Accurately weigh 10.0 mg of the [1](#) into a 100 mL volumetric flask. Dissolve completely using sonication (5 mins) and make up to volume with Diluent (Yield: 100 μ g/mL).[1]

- Sample Preparation: Weigh 10.0 mg of the synthesized 3-EMP batch, dissolve, and dilute to 100 mL with Diluent. Filter through a 0.22 μm PTFE syringe filter.
- Self-Validating Injection Sequence:
 - Injection 1-2: Blank (Diluent) — Ensures no carryover or ghost peaks at the retention time of 3-EMP.
 - Injection 3-7: SST Standard (100 $\mu\text{g}/\text{mL}$) — System must pass criteria ($\text{RSD} \leq 2.0\%$, Tailing ≤ 1.5 , Plates > 5000) before proceeding.
 - Injection 8-10: Unknown Samples.
 - Injection 11: Bracketing Standard — Confirms instrument stability throughout the run.

ICH Q2(R2) Validation Workflow & Acceptance Criteria

The validation of this method must follow the structured lifecycle approach mandated by regulatory authorities[5].



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Caption: ICH Q2(R2) & Q14 Lifecycle Approach for Analytical Method Validation.

Quantitative Validation Parameters (Summary Table)

Based on 5[5], the method must meet the following empirical criteria to be considered fit-for-purpose:

Validation Parameter	Experimental Methodology	ICH Acceptance Criteria
Specificity	Inject Blank, Placebo, and 3-EMP spiked with known synthesis impurities (e.g., hydrazine precursors).	Resolution (R_s) > 1.5 between 3-EMP and closest eluting impurity. Peak purity angle < threshold.
Linearity	Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (50 - 150 $\mu\text{g/mL}$).	Correlation coefficient (R^2) \geq 0.999. Y-intercept \leq 2.0% of the target response.
Accuracy (Recovery)	Spike API into matrix at 80%, 100%, and 120% levels in triplicate (n=9).	Mean recovery must be between 98.0% and 102.0% at all levels.
Repeatability (Precision)	6 independent sample preparations of the same batch at 100% concentration.	Relative Standard Deviation (RSD) of peak areas \leq 2.0%.
Robustness	Deliberate variations: Flow rate (± 0.05 mL/min), Column Temp ($\pm 5^\circ\text{C}$), Mobile Phase B ($\pm 2\%$).	SST criteria must remain met; no significant shift in assay value ($\pm 1.0\%$).

References

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